molecular formula C13H9BrClFS B7996260 1-Bromo-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene CAS No. 1443304-01-5

1-Bromo-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7996260
CAS No.: 1443304-01-5
M. Wt: 331.63 g/mol
InChI Key: OSIYIBUFYKMAFY-UHFFFAOYSA-N
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Description

1-Bromo-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C13H9BrClFS It is a halogenated aromatic compound that features a bromine atom, a chlorine atom, and a fluorine atom attached to a benzene ring, along with a sulfanylmethyl group

Preparation Methods

The synthesis of 1-Bromo-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-fluorobenzene and 1-bromo-2-methylbenzene.

    Reaction Conditions: The key step involves the formation of a sulfanylmethyl linkage between the two aromatic rings. This can be achieved through a nucleophilic substitution reaction where the methyl group of 1-bromo-2-methylbenzene is substituted with a sulfanyl group derived from 4-chloro-3-fluorobenzene.

    Catalysts and Reagents: Common reagents used in this synthesis include sulfur-containing compounds and appropriate catalysts to facilitate the substitution reaction.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-Bromo-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or other reduced forms.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are valuable intermediates in organic synthesis.

    Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction.

    Major Products: The products of these reactions vary depending on the specific conditions and reagents used, but can include a wide range of functionalized aromatic compounds.

Scientific Research Applications

1-Bromo-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 1-Bromo-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene exerts its effects involves:

    Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent binding.

    Pathways Involved: The specific pathways depend on the context of its use, but may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

1-Bromo-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene can be compared with other similar compounds, such as:

    1-Bromo-4-chloro-2-fluorobenzene: Similar in structure but lacks the sulfanylmethyl group, making it less versatile in certain chemical reactions.

    1-Bromo-2-chloro-3-fluorobenzene: Another similar compound with different substitution patterns, affecting its reactivity and applications.

    1-Bromo-4-fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene:

Properties

IUPAC Name

4-[(2-bromophenyl)methylsulfanyl]-1-chloro-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFS/c14-11-4-2-1-3-9(11)8-17-10-5-6-12(15)13(16)7-10/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIYIBUFYKMAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC(=C(C=C2)Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201187994
Record name Benzene, 4-[[(2-bromophenyl)methyl]thio]-1-chloro-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201187994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443304-01-5
Record name Benzene, 4-[[(2-bromophenyl)methyl]thio]-1-chloro-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443304-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-[[(2-bromophenyl)methyl]thio]-1-chloro-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201187994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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